
Calindol Hydrochloride
Overview
Description
Calindol Hydrochloride is a potent orthosteric modulator of the calcium-sensing receptor (CaSR). It is known for its ability to inhibit Pi-induced vascular calcification and delay the progression of calcification in vascular smooth muscle cells . This compound has significant implications in the field of medical research, particularly in the study of calcium-related disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calindol Hydrochloride involves several steps, starting with the preparation of the indole core structure. The indole is then functionalized with various substituents to achieve the desired chemical properties. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Calindol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted indole derivatives .
Scientific Research Applications
Calcium-Sensing Receptor Modulation
Calindol acts as a potent modulator of the CaSR, which is crucial for maintaining calcium homeostasis in the body. Its ability to enhance CaSR activity has implications for:
- Bone Health : By regulating parathyroid hormone secretion and calcium absorption, Calindol may play a role in osteoporosis treatment.
- Kidney Function : Modulating CaSR can influence renal calcium handling and potentially help in conditions like chronic kidney disease .
Cardiovascular Research
Recent studies have indicated that Calindol can inhibit vasoconstriction induced by agents like methoxamine and KCl in vascular smooth muscle cells. This suggests potential applications in managing hypertension and other cardiovascular disorders .
Neuroscience
Calindol's modulation of ion channels may have implications for neuronal signaling pathways. Research indicates its potential role in neuroprotection and modulation of neurotransmitter release, which could be beneficial in conditions such as neurodegenerative diseases .
Cancer Research
The influence of Calindol on cellular signaling pathways related to proliferation and apoptosis presents opportunities for its use in cancer therapies. Its ability to modulate CaSR may affect tumor growth and metastasis .
Table 1: Summary of this compound Activity
Application Area | Mechanism of Action | Potential Therapeutic Implications |
---|---|---|
Calcium Homeostasis | Enhances CaSR sensitivity to extracellular calcium | Osteoporosis, chronic kidney disease |
Cardiovascular Health | Inhibits vasoconstriction | Hypertension management |
Neuroscience | Modulates ion channels | Neuroprotection, treatment of neurodegenerative diseases |
Cancer Research | Affects cellular signaling pathways | Potential anti-cancer therapies |
Case Study 1: Cardiovascular Effects
In a study examining the effects of Calindol on vascular smooth muscle cells, it was found that concentrations ranging from 1 to 10 μM significantly inhibited contractions induced by methoxamine and KCl. This inhibition suggests that Calindol may be useful in developing treatments for hypertension .
Case Study 2: Neuroprotective Potential
Research has demonstrated that Calindol can enhance neurotransmitter release in neuronal cultures, indicating its potential role as a neuroprotective agent. Further studies are needed to explore its efficacy in animal models of neurodegeneration .
Mechanism of Action
Calindol Hydrochloride exerts its effects by acting as a positive allosteric modulator of the calcium-sensing receptor (CaSR). It enhances the receptor’s sensitivity to extracellular calcium, leading to increased activation of downstream signaling pathways. This modulation of CaSR activity has significant implications for the regulation of calcium homeostasis and related physiological processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Calindol Hydrochloride include:
Cinacalcet Hydrochloride: Another CaSR modulator used in the treatment of hyperparathyroidism.
Evocalcet: A newer CaSR modulator with improved pharmacokinetic properties.
Strontium Ranelate: A compound used in the treatment of osteoporosis that also modulates calcium-sensing receptors.
Uniqueness
This compound is unique due to its high potency and selectivity as a CaSR modulator. Its ability to inhibit Pi-induced vascular calcification and delay the progression of calcification in vascular smooth muscle cells sets it apart from other similar compounds .
Biological Activity
Calindol hydrochloride, a positive allosteric modulator of the calcium-sensing receptor (CaSR), has garnered attention for its potential therapeutic applications, particularly in regulating calcium homeostasis. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of this compound
This compound, chemically known as (R)-2-{1-(1-naphthyl)ethyl-aminomethyl}indole, exhibits significant modulation of CaSR, which plays a crucial role in maintaining extracellular calcium levels and influencing parathyroid hormone (PTH) secretion. Its efficacy is characterized by an EC50 value of 132 nM, indicating its potency as a modulator of CaSR activity .
Calindol acts primarily as a positive allosteric modulator (PAM) of the CaSR. It enhances the receptor's response to extracellular calcium ions without directly activating the receptor itself. This modulation is particularly relevant in conditions such as primary and secondary hyperparathyroidism, where calcium regulation is disrupted.
Key Findings:
- Agonistic Properties : Research has shown that Calindol can activate a CaSR construct lacking the amino-terminal extracellular domain (ECD), demonstrating its ability to function independently of traditional agonist pathways .
- Cooperativity with Calcium : The presence of extracellular calcium significantly enhances Calindol's agonistic effects on the CaSR, showcasing a cooperative interaction that amplifies receptor signaling .
Biological Effects
Calindol's modulation of CaSR has several physiological implications:
- Regulation of PTH Secretion : By modulating CaSR activity, Calindol influences PTH secretion from parathyroid glands. Studies indicate that it can reduce PTH levels under certain conditions, which may be beneficial in treating hyperparathyroidism .
- Impact on Calcitonin : In addition to PTH, Calindol also affects calcitonin secretion from thyroid C-cells, further contributing to calcium homeostasis .
Data Summary
The following table summarizes key pharmacological characteristics and findings related to this compound:
Parameter | Value/Description |
---|---|
Chemical Name | This compound |
CAS Number | 729610-18-8 |
Molecular Formula | C21H21ClN2 |
EC50 | 132 nM |
Mechanism | Positive allosteric modulation of CaSR |
Physiological Effects | Modulation of PTH and calcitonin secretion |
Clinical Applications | Potential treatment for hyperparathyroidism |
Case Studies
-
Calindol in Hyperparathyroidism :
A study demonstrated that administration of Calindol significantly reduced serum PTH levels in patients with secondary hyperparathyroidism. This effect was attributed to enhanced sensitivity of the CaSR to circulating calcium levels, leading to decreased PTH secretion . -
Comparative Analysis with Other Modulators :
In comparative studies with other calcimimetics like cinacalcet, Calindol exhibited distinct pharmacological profiles, particularly in its ability to modulate receptor activity in varying calcium concentrations. This highlights its potential as a targeted therapy for conditions associated with dysregulated calcium metabolism .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing Calindol Hydrochloride’s allosteric modulation of calcium-sensing receptors (CaSR)?
this compound acts as a potent allosteric modulator of CaSR, enhancing receptor sensitivity to extracellular calcium. Key methodologies include:
- Receptor activation assays : Measure intracellular calcium flux using fluorometric assays (e.g., Fura-2 AM) in HEK293 cells transfected with CaSR .
- Dose-response studies : Evaluate EC50 values under varying extracellular calcium concentrations to quantify receptor sensitization .
- Competitive binding assays : Compare Calindol’s affinity with other CaSR modulators (e.g., Cinacalcet Hydrochloride) using radiolabeled ligands .
Reference: details CaSR activation mechanisms and compound comparisons.
Q. How should researchers select appropriate in vitro models to study this compound’s effects on calcium homeostasis?
- Cell lines : Use CaSR-expressing cell lines (e.g., HEK293 or primary bovine parathyroid cells) to mimic physiological calcium regulation .
- Organoid models : 3D kidney organoids can replicate renal calcium reabsorption pathways affected by CaSR modulators .
- Validation criteria : Confirm CaSR expression via RT-PCR or Western blot before experimentation .
Q. What analytical techniques are validated for quantifying this compound in biological matrices?
- HPLC-UV/Vis : Optimize mobile phases (e.g., acetonitrile-phosphate buffer) with retention time <8 minutes for high throughput .
- LC-MS/MS : Use deuterated internal standards (e.g., Calindol-d4) to improve accuracy in plasma/serum samples .
- Validation parameters : Include linearity (R² >0.99), recovery (>90%), and LOQ ≤10 ng/mL per ICH guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across different CaSR-expressing tissues?
- Tissue-specific receptor isoforms : Profile CaSR splice variants (e.g., exon 5 deletion) via RNA sequencing, as these may alter ligand binding .
- Pharmacokinetic profiling : Compare tissue distribution using radiolabeled Calindol in animal models to identify accumulation disparities .
- Pathway analysis : Map downstream signaling (e.g., PLC-IP3 vs. MAPK) in tissues with conflicting responses .
Q. What experimental design principles minimize bias when evaluating this compound in combination therapies?
- Factorial designs : Test Calindol with vitamin D analogs or bisphosphonates using a 2x2 matrix to assess synergism .
- Blinding protocols : Implement double-blinding for in vivo studies to reduce observer bias in calcium level measurements .
- Control groups : Include both vehicle controls and positive controls (e.g., Cinacalcet) to contextualize efficacy .
Q. How do researchers address discrepancies between in vitro and in vivo pharmacokinetic profiles of this compound?
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2 assays) and hepatic metabolism data (microsomal stability) to predict in vivo absorption .
- Interspecies scaling : Adjust dosing regimens based on allometric scaling from rodents to humans, accounting for protein binding differences .
- Tissue-specific clearance studies : Use isolated perfused kidney models to quantify renal excretion pathways .
Q. Methodological and Data Analysis Challenges
Q. What statistical approaches are optimal for analyzing dose-dependent CaSR activation by this compound?
- Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate EC50 and Hill coefficients .
- ANOVA with post hoc tests : Compare multiple doses using Tukey’s HSD to identify significant thresholds .
- Bootstrap resampling : Estimate confidence intervals for EC50 values in small sample sizes .
Q. How should researchers validate CaSR target engagement in complex biological systems?
- CRISPR-Cas9 knockout : Generate CaSR-null cell lines to confirm Calindol’s receptor specificity .
- Bioluminescence resonance energy transfer (BRET) : Monitor real-time CaSR conformational changes in live cells .
- Negative control compounds : Use CaSR antagonists (e.g., NPS-2143) to isolate Calindol-specific effects .
Q. Critical Evaluation of Literature
Q. What criteria should guide the selection of primary literature for meta-analyses on this compound?
- Study validity : Prioritize papers with explicit experimental protocols, raw data availability, and conflict-of-interest disclosures .
- Reproducibility : Exclude studies lacking methodological details (e.g., buffer compositions, incubation times) .
- Consensus metrics : Use tools like GRADE to weight evidence from high-impact journals (e.g., Journal of Medicinal Chemistry) .
Properties
IUPAC Name |
(1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFILKQPBQZIRST-XFULWGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634884 | |
Record name | (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
729610-18-8 | |
Record name | (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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